molecular formula C12H17K2MgN3O12 B1584608 Tromcardin CAS No. 8076-65-1

Tromcardin

Cat. No.: B1584608
CAS No.: 8076-65-1
M. Wt: 497.78 g/mol
InChI Key: WRKJRDZZDHCZPS-UHFFFAOYSA-J
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Description

Tromcardin is a pharmaceutical compound that contains a combination of potassium aspartate and magnesium aspartate. It is primarily used to support cardiovascular health, particularly in cases of cardiac arrhythmias. Potassium and magnesium are essential minerals that play crucial roles in cellular functions, including electrolyte balance and neuromuscular membrane stabilization .

Synthetic Routes and Reaction Conditions:

    Potassium Aspartate: Potassium aspartate is synthesized by reacting aspartic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by crystallization.

    Magnesium Aspartate: Magnesium aspartate is prepared by reacting aspartic acid with magnesium hydroxide. Similar to potassium aspartate, the reaction takes place in an aqueous medium, and the product is obtained through crystallization.

Industrial Production Methods:

Types of Reactions:

    Oxidation and Reduction: this compound does not undergo significant oxidation or reduction reactions under normal physiological conditions.

    Substitution Reactions: The aspartate components can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Reagents: Strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) can be used to facilitate substitution reactions.

    Conditions: These reactions typically occur at elevated temperatures and under controlled pH conditions.

Major Products:

Scientific Research Applications

Tromcardin has a wide range of applications in scientific research:

Mechanism of Action

Tromcardin exerts its effects through the combined actions of potassium and magnesium:

    Potassium: Potassium is essential for maintaining cellular membrane potential and electrolyte balance. It plays a critical role in nerve impulse transmission and muscle contraction.

    Magnesium: Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in ATP synthesis and utilization.

Comparison with Similar Compounds

    Potassium Chloride: Used to treat hypokalemia, but lacks the magnesium component.

    Magnesium Oxide: Used as a magnesium supplement, but does not provide potassium.

Uniqueness:

Properties

IUPAC Name

magnesium;dipotassium;2-aminobutanedioate;2-amino-4-hydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H7NO4.2K.Mg/c3*5-2(4(8)9)1-3(6)7;;;/h3*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;2*+1;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKJRDZZDHCZPS-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17K2MgN3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8076-65-1
Record name Potassium magnesium aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008076651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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